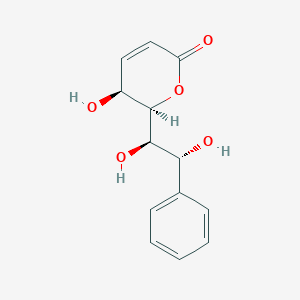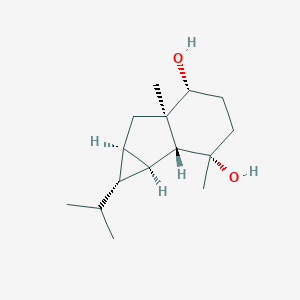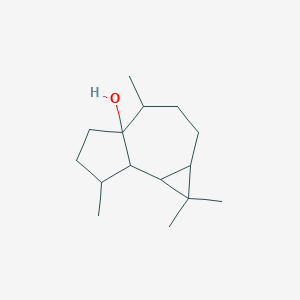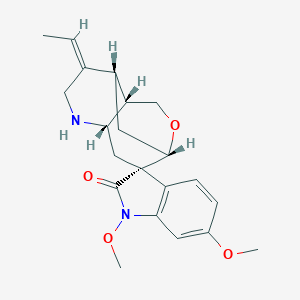
Goniotriol
Übersicht
Beschreibung
Goniotriol is a styrylpyrone that can be found in Goniothalamus amuyon . It shows cytotoxicity and is a natural phenol found in the herbs of Goniothalamus giganteus .
Synthesis Analysis
The synthesis of this compound involves several steps, including selective deacetonation, glycol cleavage oxidation, and Wittig reaction . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of this compound is C13H14O5 . Its molecular weight is 250.25 . More detailed structural analysis can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen
Zytotoxische Substanz in der Krebsforschung
Goniotriol wurde als eine Verbindung mit zytotoxischen Eigenschaften identifiziert . Es wurde in der Pflanze Goniothalamus amuyon gefunden und hat in der Krebsforschung aufgrund seiner Fähigkeit, Zelltod in verschiedenen Krebszelllinien zu induzieren, Potenzial gezeigt. Studien haben über seine Wirksamkeit gegen Zelllinien wie KB, P-388, A-549, HT-29 und HL-60 berichtet, wobei die Wirksamkeit unterschiedlich stark ausgeprägt ist .
Pharmakologische Studien
In der Pharmakologie legt die Zytotoxizität von this compound nahe, dass es Potenzial für die Entwicklung von Antikrebstherapien hat. Sein Wirkmechanismus und die Wege, die es beeinflusst, sind Gegenstand laufender Forschung, die zu neuen Erkenntnissen über Krebsbehandlungsstrategien führen könnte .
Chemische Synthese und Modifikation
This compound dient als grundlegende chemische Struktur für synthetische Modifikationen. Forscher wollen seine pharmakologischen Eigenschaften verbessern oder die Toxizität reduzieren, indem sie seine chemische Struktur verändern, was zur Synthese von Analoga führt, die möglicherweise verbesserte therapeutische Profile aufweisen .
Biotechnologische Anwendungen
Die zytotoxische Natur von this compound macht es zu einem Kandidaten für biotechnologische Anwendungen, insbesondere bei der Entwicklung von Bioassays zum Screening anderer Verbindungen mit zytotoxischen oder Antikrebs-Eigenschaften .
Umweltanwendungen
Obwohl direkte Hinweise auf Umweltanwendungen von this compound begrenzt sind, kann die Untersuchung seiner zytotoxischen Wirkungen zur Umwelt-Risikobewertung beitragen, insbesondere bei der Bewertung der Auswirkungen von bioaktiven Verbindungen auf Ökosysteme .
Materialwissenschaft
In der Materialwissenschaft könnten die chemischen Eigenschaften von this compound für die Entwicklung neuer Materialien wie bioaktiver Beschichtungen oder Komponenten in der Nanotechnologie untersucht werden, die medizinische oder industrielle Anwendungen haben könnten .
Landwirtschaftliche Forschung
Die Bioaktivität von this compound könnte auch in der landwirtschaftlichen Forschung untersucht werden, insbesondere bei der Entwicklung von natürlichen Pestiziden oder Wachstumsinhibitoren, da es zytotoxische Wirkungen auf bestimmte Zelllinien hat .
Pharmakokinetik und Wirkstoffabgabe
Das Verständnis der Pharmakokinetik von this compound ist entscheidend für seine potenzielle therapeutische Anwendung. Forschungen in diesem Bereich könnten zur Entwicklung neuer Wirkstoffabgabesysteme führen, die seine Bioverfügbarkeit und therapeutische Wirksamkeit optimieren .
Wirkmechanismus
Target of Action
Goniotriol, a styrylpyrone found in Goniothalamus amuyon , primarily targets cancer cells . It exhibits cytotoxicity, making it a potential candidate for cancer treatment .
Mode of Action
This compound interacts with its targets (cancer cells) by inducing cytotoxicity .
Biochemical Pathways
It’s known that this compound exhibits cytotoxicity, suggesting that it may interfere with cell proliferation and survival pathways
Result of Action
This compound shows cytotoxicity with ED 50 s of 6.23, 1.38, 4.12, 4.89, 2.31μg/mL for KB, P-388, A-549, HT-29, HL-60 cells, respectively . This suggests that this compound can induce cell death in these cancer cell lines, thereby inhibiting their proliferation.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDBKHWVKLXEE-WKSBVSIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317251 | |
| Record name | (+)-Goniotriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96405-62-8 | |
| Record name | (+)-Goniotriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96405-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniotriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Goniotriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of goniotriol?
A1: this compound possesses the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol. [, , ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers frequently employ Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound. [, ] X-ray crystallography has also been used to determine the structure and relative stereochemistry of this compound. []
Q3: Are there any characteristic spectral features of this compound?
A3: Yes, the proton NMR spectra of substituted 5,7-O-isopropylidene-goniotriols and their C-7 epimers exhibit distinct chemical shifts for protons at the C5 position, providing a valuable tool for their differentiation. []
Q4: What are the primary biological activities reported for this compound?
A4: this compound has demonstrated notable in vitro antitumor activity against various cancer cell lines, including A2780, HCT-8, KB, Bel742, and K562. [, , , ] Additionally, this compound exhibits antibacterial activity. []
Q5: What is the mechanism of action for this compound's antitumor activity?
A5: While the precise mechanism is yet to be fully elucidated, studies indicate that this compound can induce apoptosis (programmed cell death) in K562 leukemia cells. []
Q6: How is this compound synthesized?
A6: this compound can be synthesized through various routes. One approach utilizes α-D-glucoheptonic-δ-lactone as the starting material, involving a multi-step process. [, ] Alternative strategies employ D-glycero-D-gulo-heptono-γ-lactone [] or a Julia–Colonna asymmetric epoxidation approach. []
Q7: What is the significance of the 8R configuration in this compound?
A7: Research suggests that the 8R configuration of this compound is crucial for its biological activity. Derivatives with modifications at this position often exhibit diminished antitumor activity compared to the parent compound. []
Q8: How do structural modifications impact the antitumor activity of this compound?
A8: Studies on this compound derivatives indicate that the unsaturated ester moiety of this compound plays a significant role in its antitumor activity. [] Modifications to this region, such as variations in the ester chain length and substituents, can significantly influence potency. []
Q9: Have any 3D-QSAR studies been conducted on this compound?
A9: Yes, 3D-QSAR (Quantitative Structure-Activity Relationship) studies using CoMFA (Comparative Molecular Field Analysis) have been employed to investigate the relationship between the structure of this compound derivatives and their activity against A2780 tumor cells. These models provide valuable insights into the steric and electrostatic features influencing this compound's antitumor activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B207125.png)




![4,12,12-Trimethyl-5-oxatricyclo[8.2.0.0^{4,6}]dodecan-9-one](/img/structure/B207897.png)